molecular formula C20H33BrO B14698460 ETHER, alpha-(BROMOMETHYL)-p-OCTYLBENZYL BUTYL CAS No. 21270-08-6

ETHER, alpha-(BROMOMETHYL)-p-OCTYLBENZYL BUTYL

Cat. No.: B14698460
CAS No.: 21270-08-6
M. Wt: 369.4 g/mol
InChI Key: YYRCXESEJNIQEI-UHFFFAOYSA-N
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Description

ETHER, alpha-(BROMOMETHYL)-p-OCTYLBENZYL BUTYL is an organic compound belonging to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This specific compound features a bromomethyl group and an octylbenzyl group, making it a unique and specialized ether.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for preparing ethers is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For ETHER, alpha-(BROMOMETHYL)-p-OCTYLBENZYL BUTYL, the synthesis would involve the reaction of an appropriate alkoxide with a bromomethyl-p-octylbenzyl halide under suitable conditions .

Industrial Production Methods

Industrial production of ethers often involves the same Williamson ether synthesis but on a larger scale. The reaction conditions are optimized for higher yields and purity. This may involve the use of specialized equipment and reagents to ensure the reaction proceeds efficiently .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

ETHER, alpha-(BROMOMETHYL)-p-OCTYLBENZYL BUTYL has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a potential bioactive compound.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for ETHER, alpha-(BROMOMETHYL)-p-OCTYLBENZYL BUTYL involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the ether linkage provides stability and solubility. The compound can interact with various biological pathways, potentially affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHER, alpha-(BROMOMETHYL)-p-OCTYLBENZYL BUTYL is unique due to its specific functional groups, which provide distinct reactivity and applications. The presence of the bromomethyl group allows for unique substitution reactions, while the octylbenzyl group offers additional stability and hydrophobicity .

Properties

CAS No.

21270-08-6

Molecular Formula

C20H33BrO

Molecular Weight

369.4 g/mol

IUPAC Name

1-(2-bromo-1-butoxyethyl)-4-octylbenzene

InChI

InChI=1S/C20H33BrO/c1-3-5-7-8-9-10-11-18-12-14-19(15-13-18)20(17-21)22-16-6-4-2/h12-15,20H,3-11,16-17H2,1-2H3

InChI Key

YYRCXESEJNIQEI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C(CBr)OCCCC

Origin of Product

United States

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